N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide
Description
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide (CAS: 666818-14-0) is a fluorinated benzamide derivative featuring a 1,3-benzodioxol (methylenedioxyphenyl) core substituted with an acetyl group at position 6 and a 2-fluorobenzamide moiety at position 3. The benzodioxol group enhances aromatic stacking interactions, while the fluorine atom and acetyl substituent influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-9(19)11-6-14-15(22-8-21-14)7-13(11)18-16(20)10-4-2-3-5-12(10)17/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJDLOJHKKGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety is synthesized by reacting 2-fluorobenzoic acid with appropriate amines under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzodioxol and Fluorobenzamide Moieties
N-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetamide (CAS: 150368-36-8)
- Structure : Contains a difluorinated benzodioxol group and a 2-hydroxyacetamide chain instead of fluorobenzamide.
- The absence of an acetyl group reduces steric hindrance.
- Applications: Noted in synthetic intermediates for bioactive molecules .
5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide (CAS: 451508-56-8)
- Structure : Features a sulfamoyl-linked benzodioxol group and dual fluorine substituents.
- Applications : Explored in high-throughput screening for kinase inhibitors .
Zetomipzomib (INN: C19H11ClF3N3O3)
- Structure : Contains a chloro-difluoro-benzodioxol group linked to a pyrazine ring and fluorobenzamide.
- Key Differences : The pyrazine ring introduces π-stacking versatility, and chlorine adds lipophilicity.
- Applications: Classified as an immunomodulator, suggesting utility in autoimmune or oncology therapeutics .
Fluorinated Benzamides Without Benzodioxol Groups
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Structure : Simplistic difluorophenyl-fluorobenzamide lacking the benzodioxol core.
- Key Differences : The planar aromatic rings and 1D amide-amide hydrogen bonding dominate its crystal packing.
- Physicochemical Properties : High crystallinity (88% yield) due to efficient intermolecular interactions, including C–H···F/O contacts and π-stacking .
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
- Structure: Incorporates chloro, cyano, and isopropoxy groups on the benzamide.
- Key Differences: The cyano-enamide moiety enhances electrophilicity, likely improving reactivity in covalent drug targeting.
- Applications: Studied as a teriflunomide derivative for inflammatory diseases .
Comparative Data Table
Biological Activity
N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-fluorobenzamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
- Molecular Formula: C16H12FNO4
- CAS Number: 666818-14-0
- Structure: The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a fluorobenzamide group that may influence its pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to possess strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. and Enterobacterales .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 3.91 | 15.62 | Staphylococcus spp. |
| Compound B | 62.5 - 500 | 125 - >2000 | Enterobacterales |
The mechanism of action for these compounds often involves interference with biofilm formation and bacterial gene transcription, which are critical for pathogenicity.
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 mouse fibroblast cells revealed that this compound and its analogs demonstrated varying levels of cytotoxicity. Some derivatives were found to enhance cell viability at specific concentrations, indicating a complex interaction with cellular pathways .
Table 2: Cytotoxicity Assessment
| Dose (µM) | Viability (%) After 24h | Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
These results suggest that while some concentrations may be toxic, lower doses can potentially promote cell survival.
The biological activity of this compound may be attributed to its structural components:
- Benzodioxole Moiety: Known for its ability to interact with various biological targets, potentially modulating enzyme activities or receptor interactions.
- Fluorobenzamide Group: The presence of fluorine can enhance lipophilicity and bioavailability, affecting the compound's distribution and interaction with cellular membranes.
Case Studies
In a study exploring the efficacy of benzodioxole derivatives as antimicrobial agents, this compound was evaluated alongside other compounds. The results demonstrated comparable antimicrobial activity to established antibiotics like nitrofurantoin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
